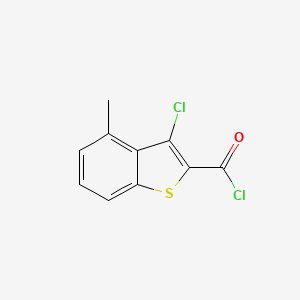

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is a specialty product used for proteomics research . It has a molecular formula of C10H6Cl2OS and a molecular weight of 245.13 .

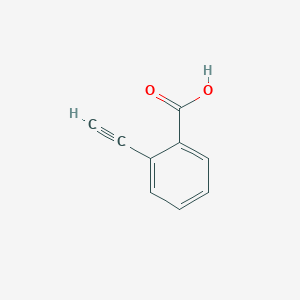

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride consists of a benzothiophene ring with a carbonyl chloride (C=O-Cl) group at the 2nd position, a chlorine atom at the 3rd position, and a methyl group at the 4th position .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride include a molecular formula of C10H6Cl2OS and a molecular weight of 245.13 . Other specific properties such as density, boiling point, and melting point are not provided in the search results.Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene and its substituted derivatives, such as 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride, are very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anti-Inflammatory Properties

These compounds have been found to have anti-inflammatory properties, making them useful in the treatment of conditions that involve inflammation .

Anti-Psychotic Properties

Thiophene derivatives have also been found to have anti-psychotic properties, which could make them useful in the treatment of certain mental health conditions .

Anti-Cancer Properties

A series of benzo[b]thiophene-diaryl urea derivatives have been synthesized and evaluated for their potential anticancer effects . Some of these compounds have shown promising results, with antiproliferative activities on cancer cell lines comparable to that of the reference drug sorafenib .

Solid-State Fluorescence Material

This compound can be used as a solid-state fluorescence material , which could have applications in various fields such as optoelectronics and sensing.

Photochromism

The compound has been found to exhibit reversible photochromism . This means it can undergo reversible cyclization and cycloreversion reactions upon alternating irradiation with UV and visible light in solution . This property could be useful in the development of photo-responsive materials.

Reaction with OH Radical

The reaction of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride with the OH radical has been studied . Understanding these reactions could be important in various fields, including environmental science and atmospheric chemistry.

Anti-Microbial Properties

Thiophene derivatives have been found to have anti-microbial properties , which could make them useful in the development of new antimicrobial drugs.

Mecanismo De Acción

Target of Action

It’s known that thiophene and its substituted derivatives, which include this compound, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on their substitution . This interaction involves the formation of a resonance-stabilized carbocation .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (24513 g/mol) and its solubility in most organic solvents suggest that it may have good bioavailability.

Result of Action

It’s known that thiophene derivatives have been reported to show inhibitory effects against various organisms .

Action Environment

It’s known that the compound is soluble in most organic solvents but insoluble in water , which suggests that its action and stability may be influenced by the solvent environment.

Propiedades

IUPAC Name |

3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2OS/c1-5-3-2-4-6-7(5)8(11)9(14-6)10(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPPFJZWQYQNII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=C2Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510527 |

Source

|

| Record name | 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride | |

CAS RN |

84258-80-0 |

Source

|

| Record name | 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)

![4-phenyl-2,8-Diazaspiro[4.5]decan-3-one](/img/structure/B1367206.png)